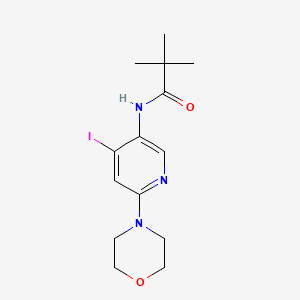

N-(4-iodo-6-morpholin-4-yl-pyridin-3-yl)-2,2-dimethyl-propionamide

Número de catálogo B8520151

Peso molecular: 389.23 g/mol

Clave InChI: RNUVANNIZLCBOG-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06747026B2

Procedure details

A solution of 28.4 g (108 mmol) 2,2-dimethyl-N-(6-morpholin-4-yl-pyridin-3-yl)-propionamide and 49 ml (324 mmol) N,N,N′,N′-tetramethylethylenediamine under argon in 600 ml tetrahydrofuran was cooled in a dry ice bath to −78° C. Within 1 h, 202 ml (324 mmol) of a 1.6 N n-butyllithium solution in hexane were added dropwise. The reaction mixture was allowed to warm up to −35° C. overnight. After cooling again to −78° C., 37 g (146 mmol) iodine dissolved in 60 ml tetrahydrofuran were added dropwise during 15 min. The dry ice bath was replaced by an ice bath and a solution of 90 g (363 mmol) sodium thiosulfate pentahydrate in 250 ml water were added within 10 min when the temperature of the reaction mixture had reached 0° C. Then, 1000 ml diethyl ether were added and the organic layer was separated. The aqueous layer was extracted twice with 500 ml dichloromethane and the combined organic layers were dried (magnesium sulfate) and evaporated. Flash chromatography gave 15.6 g (37%) of the title compound as a light brown oil which crystallized upon standing at room temperature.

Quantity

28.4 g

Type

reactant

Reaction Step Two

Name

sodium thiosulfate pentahydrate

Quantity

90 g

Type

reactant

Reaction Step Six

Name

Yield

37%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH3:19])([CH3:18])[C:3]([NH:5][C:6]1[CH:7]=[N:8][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:10][CH:11]=1)=[O:4].CN(C)CCN(C)C.C([Li])CCC.[I:33]I.C(=O)=O.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1.CCCCCC.O.C(OCC)C>[I:33][C:11]1[CH:10]=[C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[N:8]=[CH:7][C:6]=1[NH:5][C:3](=[O:4])[C:2]([CH3:19])([CH3:18])[CH3:1] |f:5.6.7.8.9.10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

28.4 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(=O)NC=1C=NC(=CC1)N1CCOCC1)(C)C

|

|

Name

|

|

|

Quantity

|

49 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCN(C)C)C

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

37 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Six

|

Name

|

sodium thiosulfate pentahydrate

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-35 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling again to −78° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added dropwise during 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reached 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted twice with 500 ml dichloromethane

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic layers were dried (magnesium sulfate)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1=C(C=NC(=C1)N1CCOCC1)NC(C(C)(C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15.6 g | |

| YIELD: PERCENTYIELD | 37% | |

| YIELD: CALCULATEDPERCENTYIELD | 37.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |